6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one
Description
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
6-hydroxy-1,2,3,6-tetrahydroindol-5-one |
InChI |
InChI=1S/C8H9NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,8-9,11H,1-2H2 |
InChI Key |
QWGLSKLPUBNAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(C(=O)C=C21)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Modified Aldol Condensation and Cyclization
A prominent method starts from substituted cyclohexanone derivatives and indole aldehydes through aldol condensation followed by cyclization:
Step 1: Aldol Condensation
Aromatic aldehydes such as indole-3-carbaldehyde react with acetylacetone in the presence of a base (e.g., piperidine) in dimethyl sulfoxide (DMSO) solvent at ambient temperature. This yields 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone intermediates with excellent yields (up to 98%).Step 2: Cyclization with Hydrazine Hydrate
The cyclohexanone intermediates containing 1,3-dicarbonyl moieties are treated with hydrazine hydrate under reflux in methanol. This induces intramolecular cyclization to form the dihydro-indolizinone ring system, yielding 6-hydroxy-2,3-dihydro-1H-indol-5(6H)-one derivatives with moderate to good yields (~65%).Characterization
The products are confirmed by spectroscopic methods including FTIR (notable OH stretch around 3485 cm^-1), 1H NMR (signals consistent with hydroxy and indole protons), 13C NMR, and HRMS, confirming the molecular formula C8H9NO2 and molecular weight ~151.16 g/mol.
Cascade and One-Pot Synthetic Approaches
More recent methodologies employ cascade or one-pot reactions to streamline synthesis:
Cascade Knoevenagel Condensation and Michael Addition
A reaction sequence involving aromatic aldehydes, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile in ethanol under reflux conditions leads to intermediates that undergo intramolecular cyclization and dehydration to yield the target heterocyclic compounds. This method is characterized by mild conditions, operational simplicity, and high yields.One-Pot Friedel–Crafts Reaction
The Friedel–Crafts reaction of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones enables the formation of polycyclic indole derivatives, including hydroxylated dihydro-indolones, in a single step without isolating intermediates. This method is cost-effective and efficient, although it requires careful control of substituent effects.
Experimental Conditions Summary
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aldol condensation | Indole-3-carbaldehyde + acetylacetone + piperidine (20 mol%) | DMSO | Ambient, 5 h | ~98 | Monitored by TLC; acidified post-reaction |
| Cyclization | Hydrazine hydrate (2.1 equiv) | Methanol | Reflux | ~65 | Reaction completion by TLC; product filtered and dried |
| Cascade Knoevenagel + Michael | Aromatic aldehyde + 1H-indazol-6-amine + 3-(1H-indol-3-yl)-3-oxopropanenitrile | Ethanol | Reflux, 3–8 h | High | One-pot; no isolation of intermediates |
| Friedel–Crafts polycyclization | 3,5-diarylsubstituted 5-hydroxy-pyrrol-2-ones | Various | Single step, mild | Good | One-pot; sensitive to substituent nature |
Mechanistic Insights
- The initial aldol condensation forms a cyclohexanone intermediate bearing hydroxy and indole substituents.
- Hydrazine hydrate facilitates ring closure via nucleophilic attack on carbonyl groups, forming the dihydro-indolizinone core.
- Cascade reactions leverage Knoevenagel condensation to form α,β-unsaturated intermediates that undergo Michael additions and tautomerizations, culminating in cyclized heterocycles.
- Friedel–Crafts reactions enable electrophilic aromatic substitution to build polycyclic frameworks in a single step.
Research Findings and Analytical Data
- High yields and purity of 6-hydroxy-2,3-dihydro-1H-indol-5(6H)-one derivatives have been achieved using the above methods.
- Spectroscopic data (FTIR, 1H and 13C NMR) consistently confirm the presence of hydroxy groups and the dihydro-indolizinone ring system.
- HRMS data match calculated exact masses, confirming molecular integrity.
- The choice of base, solvent, and reaction temperature critically influences yield and selectivity.
- One-pot and cascade methods reduce step count and improve operational efficiency, offering advantages for scale-up.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,3-dihydro-1H-indol-5(6H)-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The compound’s effects are mediated through its ability to bind to and modulate the activity of proteins and other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
6,7-Dihydro-1H-indol-4(5H)-one (Compound 41)
4,6-Dihydroxy-2-(2-hydroxyethyl)-5-(3-hydroxy-1-oxopropyl)-isoindolin-1-one (Compound 4)
6-Hydroxy-2,7-dimethyl-1,4-naphthoquinone (Compound 159)
- Structure: Naphthoquinone derivative with hydroxyl and methyl groups, distinct from the dihydroindole framework of carbazochrome .
- Source : Fungal secondary metabolite with reported antifungal activity .
Functional Analogues
Adrenochrome Derivatives
- Example: 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione (Adrenochrome)
- Comparison: Lacks the semicarbazone moiety but shares the dihydroindole backbone. Adrenochrome is unstable and prone to oxidation, whereas carbazochrome’s semicarbazone group enhances stability .
Indole-Imidazole Hybrids
- Example : 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8)
- Structure : Combines indole and imidazole rings; halogen substituents enhance lipophilicity .
- Activity : Evaluated for kinase inhibition but unrelated to hemostasis .
Comparative Data Table
Pharmacological and Industrial Relevance
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